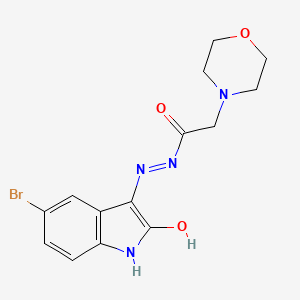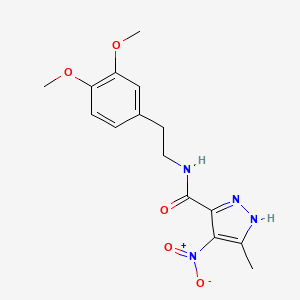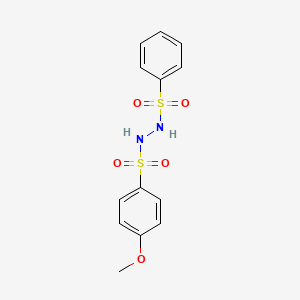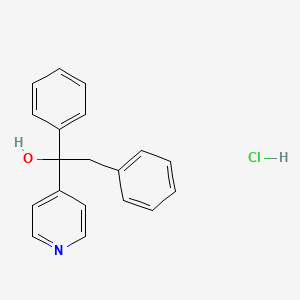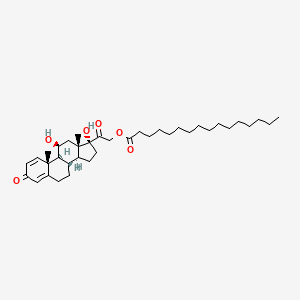
Prednisolone palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prednisolone palmitate is a synthetic glucocorticoid, a derivative of prednisolone, which is widely used for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, as well as certain types of cancers. This compound is particularly valued for its ability to reduce inflammation and suppress the immune system, making it an essential medication in the management of chronic inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prednisolone palmitate typically involves the esterification of prednisolone with palmitic acid. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Prednisolone palmitate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound back to prednisolone.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base, such as pyridine or triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.
Scientific Research Applications
Prednisolone palmitate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of steroid chemistry and the development of new synthetic methods.
Biology: this compound is used in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: It is extensively used in clinical research to evaluate its efficacy and safety in the treatment of inflammatory and autoimmune diseases.
Industry: this compound is used in the formulation of various pharmaceutical products, including topical creams and injectable solutions.
Mechanism of Action
Prednisolone palmitate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor found in various tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: The parent compound, used for similar indications but with different pharmacokinetic properties.
Prednisolone acetate: Another ester derivative with different solubility and absorption characteristics.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Triamcinolone acetonide: A synthetic glucocorticoid with similar anti-inflammatory properties but different pharmacodynamics.
Uniqueness
Prednisolone palmitate is unique due to its esterified form, which enhances its lipophilicity and allows for better penetration into tissues. This makes it particularly useful in topical and injectable formulations, where enhanced tissue penetration is desired .
Properties
CAS No. |
54267-10-6 |
|---|---|
Molecular Formula |
C37H58O6 |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate |
InChI |
InChI=1S/C37H58O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(41)43-26-32(40)37(42)23-21-30-29-19-18-27-24-28(38)20-22-35(27,2)34(29)31(39)25-36(30,37)3/h20,22,24,29-31,34,39,42H,4-19,21,23,25-26H2,1-3H3/t29-,30-,31-,34+,35-,36-,37-/m0/s1 |
InChI Key |
YNVPFGZVMSQKIC-CUUJIVLRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


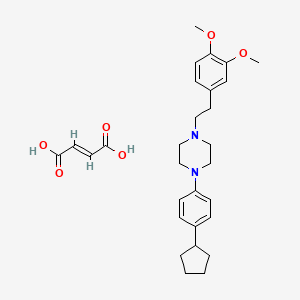
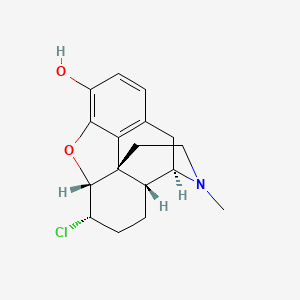

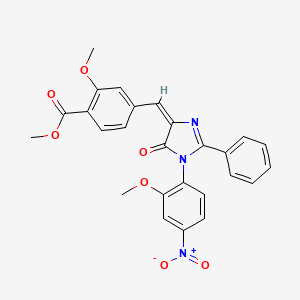
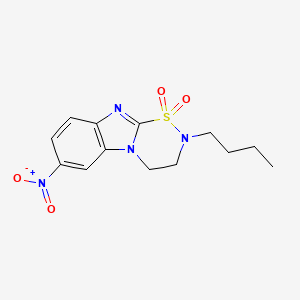
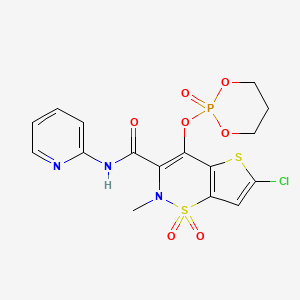
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate](/img/structure/B12726881.png)
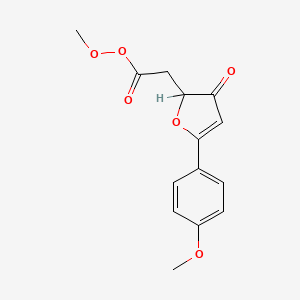
![9-(2-chlorophenyl)-3-methyl-N-(1-phenylpropan-2-yl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726893.png)
